molecular formula C10H13IO4 B8810400 Iodobenzene diacetate

Iodobenzene diacetate

Cat. No.: B8810400
M. Wt: 324.11 g/mol
InChI Key: XEFCWBLINXJUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iodobenzene diacetate (CAS 15128-82-2), also known as (diacetoxyiodo)benzene, is a hypervalent iodine(III) reagent with the molecular formula C₁₀H₁₁IO₄ and a molecular weight of 322.1 g/mol . It is widely utilized in organic synthesis due to its versatility as a mild, metal-free oxidant and electrophilic iodine source. Its structure comprises a central iodine atom bonded to two acetate groups and a phenyl ring, enabling diverse reactivity, including α-oxidation of ketones, oxidative cyclizations, and cross-dehydrogenative couplings (CDC) .

Key applications include:

  • Ring contraction reactions: Mediates the oxidation of steroidal ketones (e.g., androstan-3-one) to yield ring-contracted products (65% yield under basic conditions) .
  • Radical-initiated CDC reactions: Enables C–O bond formation in unactivated alkanes and ethers under mild, metal-free conditions .
  • Oxidative dearomatization: Facilitates the synthesis of spirocyclic compounds via tandem oxidation/cyclization .
  • Sulfonyloxylation of alkynes: Generates α-sulfonyloxyketones in the presence of sulfonic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodobenzene diacetate can be synthesized through several methods. One common method involves the reaction of iodobenzene with a mixture of acetic acid and peracetic acid . Another method uses iodosobenzene and glacial acetic acid . The reaction conditions typically involve moderate temperatures and the use of oxidizing agents such as sodium perborate or potassium peroxydisulfate .

Industrial Production Methods: For industrial production, iodo benzene diacetate is prepared by acylation of iodobenzene using tetrahydrate sodium perborate in the presence of a glacial acetic acid/acetic anhydride mixed solution. The reaction is carried out at temperatures between 30 and 45 degrees Celsius for 4 to 24 hours . The crude product is then purified through recrystallization .

Chemical Reactions Analysis

Oxidative Rearrangements and Ring Contractions

PIDA facilitates oxidative rearrangements of carboxamides and cyclic ketones, often leading to structurally complex products. For example:

  • Primary carboxamides undergo oxidative rearrangement to methyl carbamates in yields of 3–41% when treated with PIDA in acetic acid/methanol with sodium acetate .

  • Cyclohexenone derivatives react with PIDA to form ring-contracted products (e.g., 2 and 3 in Scheme 1 of ) via electrophilic iodine(III) adducts. The equatorial positioning of iodine in intermediate 7 dictates product stereochemistry .

  • 2-Arylidenecycloalkanones are converted to cycloalkane carboxylates (31–33 ) through oxidative cleavage and rearrangement (Schemes 7–8 in ).

A notable example involves the 19-norandrostan-3-one system, where PIDA predominantly yields hydroxyketal 5 (65%) alongside minor ring-contracted product 6 .

Benzylic C–H Bond Oxidation

PIDA efficiently oxidizes benzylic acetals to acetates under metal-free conditions. Optimization studies reveal:

EntrySolventPIDA (equiv)Temp (°C)Time (h)Yield (%)
8DCE2.01001268
13DCE2.0140289

Key products include 3b (4-nitrophenyl derivative) and 3q (3,4,5-trimethoxyphenyl derivative), characterized by 1H^1H/13C^{13}C-NMR and HRMS . The reaction proceeds via a radical pathway, with DCE identified as the optimal solvent .

Radical-Mediated Cross-Dehydrogenative Coupling

PIDA initiates C(sp3^3)–H functionalization of unactivated alkanes, enabling cross-dehydrogenative coupling with N-hydroxyphthalimide (NHPI):

  • Cyclohexane couples with NHPI in dichloromethane (DCM) to yield 4 in 50% yield .

  • The reaction is proposed to involve iodine(III)-mediated radical generation, followed by hydrogen abstraction and radical recombination .

This protocol operates at room temperature, eliminating the need for transition-metal catalysts .

Key Mechanistic Insights

  • Electrophilic Activation : PIDA reacts with substrates to form iodonium intermediates, which undergo nucleophilic attack or rearrangement .

  • Radical Pathways : PIDA generates radicals under mild conditions, enabling C–H functionalization and coupling reactions .

  • Solvent and Temperature Effects : Polar solvents (e.g., DCE) and elevated temperatures optimize yields in benzylic oxidations .

Comparison with Similar Compounds

Comparison with Similar Hypervalent Iodine Reagents

Hypervalent iodine reagents are classified by oxidation state (III or V) and structural motifs. Below is a detailed comparison of iodobenzene diacetate with analogous compounds:

Table 1: Comparative Analysis of Hypervalent Iodine Reagents

Compound Oxidation State Typical Reactions Conditions Advantages Limitations
This compound III α-Oxidation, CDC, ring contraction, sulfonyloxylation Basic or neutral, mild temperatures Metal-free, broad substrate scope, eco-friendly Substrate-dependent yields
Iodosylbenzene (PhIO) III Epoxidation, hydroxylation Aprotic solvents, anhydrous Low cost, simple synthesis Poor solubility, limited stability
Koser’s reagent (HTIB) III Tosyloxylation, hydroxylation Acidic conditions Efficient O-nucleophile transfer Requires strong acids, moisture-sensitive
Dess–Martin periodinane V Alcohol → ketone oxidation, epoxide formation Mild, aprotic solvents High efficiency, chemoselective Expensive, generates stoichiometric waste
IBX (2-iodoxybenzoic acid) V Alcohol oxidation, dehydrogenation Aqueous or polar solvents Stable, low toxicity, recyclable Limited solubility in nonpolar solvents

Reactivity and Selectivity

  • Iodine(III) vs. Iodine(V) : this compound (III) operates via radical or two-electron pathways, enabling C–H functionalization (e.g., CDC reactions) , while iodine(V) reagents like IBX and Dess–Martin periodinane favor two-electron oxidations (e.g., alcohol → ketone) .
  • Substrate Compatibility : this compound outperforms iodosylbenzene in steroidal ketone ring contractions (65% vs. comparable yields) but fails in oxidizing trivalent bismuth compounds, where sodium perborate is required .
  • Condition Sensitivity : Unlike Koser’s reagent (HTIB), which requires acidic media, this compound operates under basic or neutral conditions, broadening its utility in pH-sensitive reactions .

Mechanistic Insights

  • Radical Pathways : this compound generates phenyl radicals in CDC reactions, enabling C–O bond formation in unactivated alkanes .
  • Electrophilic Activation : In α-oxidation of ketones, it forms iodonium intermediates that undergo nucleophilic attack by acetate or hydroxide .

Q & A

Basic Research Questions

Q. What is the role of iodobenzene diacetate in oxidative coupling reactions, and how does it influence product selectivity?

this compound (PIDA) acts as a hypervalent iodine oxidant in oxidative coupling reactions. For example, in the synthesis of 3,3′,5,5′-tetramethyl-4,4′-biphenyldiol (TMBP), PIDA oxidizes 2,6-dimethylphenol while avoiding undesired C–O coupling byproducts, directly yielding TMBP and diphenoquinone (DPQ) via a proposed radical-mediated mechanism . This contrasts with alternative oxidants like DDQ or Cu(II), which generate mixed coupling products.

Q. How does this compound compare to other hypervalent iodine reagents in oxidation reactions?

PIDA is preferred for its mild reaction conditions and selectivity. For instance, in synthesizing triazole-fused pyrimidines, PIDA enables cyclization at room temperature within 2–3 hours, unlike traditional agents (e.g., acetic anhydride or sulfuric acid), which require reflux for 5–6 hours . Its stability in aprotic solvents (e.g., DCM) further reduces side reactions compared to more aggressive oxidants .

Q. What are the key stability considerations when handling this compound in experimental setups?

PIDA is stable in dry solvents (e.g., dry DCM) for up to 30 hours but decomposes rapidly in the presence of water, forming iodosylbenzene (PhIO), which itself participates in oxidation reactions . Storage under anhydrous conditions and avoidance of protic solvents are critical. Decomposition products like iodobenzene (PhI) can be monitored via ¹H-NMR (signals at 2.0–2.1 ppm for acetic acid byproducts) .

Advanced Research Questions

Q. How does the presence of water paradoxically enhance reactivity in PIDA-mediated catalytic systems?

While water accelerates PIDA decomposition to iodosylbenzene (PhIO), PhIO acts as a secondary oxidant. In ruthenium-catalyzed epoxidations, water increases epoxide yields by facilitating the regeneration of active Ru species (e.g., Ru=O intermediates) through PhIO-mediated oxidation cycles . This dual role necessitates careful control of water content to balance decomposition and catalytic turnover.

Q. What methodologies optimize PIDA usage in solvent-free or microwave-assisted reactions?

Alumina-supported PIDA under solvent-free conditions enables selective oxidations (e.g., alcohol to ketone conversions) with reduced environmental impact . Microwave irradiation further enhances efficiency; for example, isosafrol oxidation to piperonal achieves >80% yield in 10 minutes using PIDA on solid supports, compared to hours under conventional heating . Reaction optimization should focus on substrate-to-oxidant ratios (typically 1:1.1–1:2) and temperature control to prevent overoxidation.

Q. How can researchers resolve contradictions in PIDA’s reactivity across different solvent systems?

Conflicting data arise from solvent polarity and proticity. In ionic liquids (e.g., [BMIM][PF₆]), PIDA with Mn(III) porphyrins catalyzes alkene epoxidation efficiently due to enhanced stabilization of radical intermediates, whereas in aqueous DCM, hydrolysis dominates . Systematic screening using ¹H-NMR or GC-MS to track intermediates (e.g., PhIO, iodobenzene) is recommended to map solvent-dependent pathways .

Q. What advanced applications exploit PIDA’s ability to generate radicals or heterocycles?

PIDA enables CF₃ radical generation from CF₃SO₂Na for trifluoromethylation reactions, critical in pharmaceutical synthesis . It also facilitates oxidative dimerization of thioamides to 1,2,4-thiadiazoles using polymer-supported PIDA, achieving >70% yields with simplified purification . For heterocycle synthesis, PIDA oxidizes pyrimidinylhydrazones to triazolo[4,3-a]pyrimidines under ambient conditions, avoiding harsh acids .

Q. Methodological Guidelines

  • Handling Contradictory Data :

    • Use isotopic labeling (e.g., D₂O in ¹H-NMR) to trace water’s role in PIDA decomposition .
    • Compare GC-MS profiles of reactions in anhydrous vs. humid conditions to identify competing pathways .
  • Yield Optimization :

    • For porphyrinogen oxidation, a 46% yield of meso-tetraphenylporphyrin is achievable with PIDA, but adding Mn(III) porphyrin catalysts in ionic liquids can improve efficiency .
  • Safety Protocols :

    • PIDA’s low water solubility and skin/eye irritation risks (H315/H319) mandate glovebox use and post-reaction washes with Na₂S₂O₃ to quench residual oxidant .

Properties

Molecular Formula

C10H13IO4

Molecular Weight

324.11 g/mol

IUPAC Name

acetic acid;iodobenzene

InChI

InChI=1S/C6H5I.2C2H4O2/c7-6-4-2-1-3-5-6;2*1-2(3)4/h1-5H;2*1H3,(H,3,4)

InChI Key

XEFCWBLINXJUIV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

40.8 g (0.2 mol) of iodobenzene were charged to a 300 ml round bottom flask equipped with thermometer and vented addition funnel. 91.2 g (0.48 mol) of a 40% aqueous solution of peracetic acid was added dropwise to the flask over a 25-minute period while maintaining the flask at 30° C. in a water bath. After about 1 hour a yellowish white solid formed. The reaction mixture was cooled in ice and the solid collected, washed with water and vaccuum dried at 40° C. The iodobenzene diacetate product weighed 40.6 g and had a melting point in the range of 157°-160° C.
Quantity
40.8 g
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reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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